![molecular formula C25H25FN4O4S B11585164 1-Ethyl-6-fluoro-7-[4-[(3-methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B11585164.png)

1-Ethyl-6-fluoro-7-[4-[(3-methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

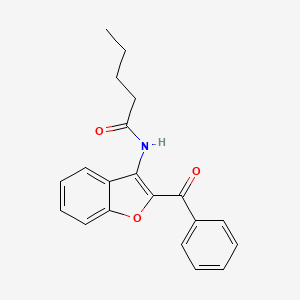

1-Ethyl-6-Fluor-7-[4-[(3-Methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinolin-3-carbonsäure ist eine komplexe organische Verbindung, die zur Klasse der Fluorchinolone gehört. Fluorchinolone sind bekannt für ihre breiten antibakteriellen Eigenschaften.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Ethyl-6-Fluor-7-[4-[(3-Methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinolin-3-carbonsäure umfasst mehrere Schritte. Der Prozess beginnt typischerweise mit der Herstellung des Chinolinkerns, gefolgt von der Einführung der Ethyl-, Fluor- und Piperazinylgruppen. Der letzte Schritt beinhaltet die Anlagerung der 3-Methylbenzoylcarbamothioylgruppe.

Herstellung des Chinolinkerns: Der Chinolinkern kann durch eine Friedländer-Synthese hergestellt werden, die die Kondensation von Anilin-Derivaten mit Ketonen in Gegenwart eines Katalysators beinhaltet.

Einführung von Ethyl- und Fluorgruppen: Die Ethylgruppe wird durch Alkylierung eingeführt, während die Fluorgruppe durch elektrophile Fluorierung hinzugefügt wird.

Anlagerung der Piperazinylgruppe: Die Piperazinylgruppe wird durch nukleophile Substitutionsreaktionen eingeführt.

Letzter Schritt: Die 3-Methylbenzoylcarbamothioylgruppe wird unter Verwendung einer Kupplungsreaktion mit geeigneten Reagenzien und Bedingungen angebracht.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme werden häufig eingesetzt, um die Effizienz und Skalierbarkeit zu verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

1-Ethyl-6-Fluor-7-[4-[(3-Methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Chinolin-N-Oxiden führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Chinolinderivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Halogenierungsmittel, Nukleophile wie Amine und Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinolin-N-Oxide, reduzierte Chinolinderivate und verschiedene substituierte Chinolinverbindungen.

Wissenschaftliche Forschungsanwendungen

1-Ethyl-6-Fluor-7-[4-[(3-Methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinolin-3-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Wird auf seine potenziellen antibakteriellen und antifungalen Eigenschaften untersucht.

Medizin: Wird auf seine potenzielle Verwendung als antibakterielles Mittel untersucht, insbesondere gegen resistente Stämme.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Ethyl-6-Fluor-7-[4-[(3-Methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinolin-3-carbonsäure beinhaltet die Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV. Diese Enzyme sind entscheidend für die bakterielle DNA-Replikation, Transkription und Reparatur. Durch die Hemmung dieser Enzyme verhindert die Verbindung die bakterielle Zellteilung und führt zum Zelltod.

Analyse Chemischer Reaktionen

Types of Reactions

1-ETHYL-6-FLUORO-7-(4-{[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

1-ETHYL-6-FLUORO-7-(4-{[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}PIPERAZIN-1-YL)-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antibacterial properties and potential use in treating bacterial infections.

Medicine: Investigated for its potential as an antibiotic agent.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in cell death. The molecular targets include the gyrA and gyrB subunits of DNA gyrase and the parC and parE subunits of topoisomerase IV.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ciprofloxacin: Ein weiteres Fluorchinolon mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen Substituenten.

Levofloxacin: Ein Fluorchinolon mit einem breiteren Wirkungsspektrum.

Norfloxacin: Ein Fluorchinolon, das hauptsächlich bei Harnwegsinfektionen eingesetzt wird.

Einzigartigkeit

1-Ethyl-6-Fluor-7-[4-[(3-Methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinolin-3-carbonsäure ist aufgrund seiner spezifischen Substituenten einzigartig, die unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleihen können. Seine Struktur ermöglicht potenzielle Modifikationen, um seine Aktivität zu verbessern und Resistenzen zu reduzieren.

Eigenschaften

Molekularformel |

C25H25FN4O4S |

|---|---|

Molekulargewicht |

496.6 g/mol |

IUPAC-Name |

1-ethyl-6-fluoro-7-[4-[(3-methylbenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C25H25FN4O4S/c1-3-28-14-18(24(33)34)22(31)17-12-19(26)21(13-20(17)28)29-7-9-30(10-8-29)25(35)27-23(32)16-6-4-5-15(2)11-16/h4-6,11-14H,3,7-10H2,1-2H3,(H,33,34)(H,27,32,35) |

InChI-Schlüssel |

PYRGAQAVLCGCTA-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC(=O)C4=CC=CC(=C4)C)F)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[9-(4-methoxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]acetic acid](/img/structure/B11585090.png)

![methyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11585092.png)

![methyl 4-{(Z)-[6-(4-chlorobenzyl)-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene]methyl}benzoate](/img/structure/B11585093.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11585100.png)

![(3E)-3-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11585122.png)

![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}benzamide](/img/structure/B11585123.png)

![6,7-Dimethyl-2-(pyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585131.png)

![6-cyclohexyl-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11585149.png)

![(2E)-N-benzyl-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B11585155.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585159.png)